3-bromo-1H-indazole-5-carbonitrile chemical properties
3-bromo-1H-indazole-5-carbonitrile chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-bromo-1H-indazole-5-carbonitrile is a heterocyclic aromatic compound belonging to the indazole class of molecules. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive overview of the known chemical properties, plausible synthetic and analytical methodologies, and the potential biological significance of 3-bromo-1H-indazole-5-carbonitrile, serving as a resource for its application in research and drug development.
Core Chemical and Physical Properties
While extensive experimental data for 3-bromo-1H-indazole-5-carbonitrile is not publicly available, its fundamental properties can be summarized from various chemical databases and supplier information. These properties are crucial for handling, storage, and designing experimental conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄BrN₃ | [4] |
| Molecular Weight | 222.04 g/mol | [4][5] |
| CAS Number | 395101-67-4 | [4][5] |
| IUPAC Name | 3-bromo-1H-indazole-5-carbonitrile | [4] |
| Appearance | Off-white to Light-red to Brown Solid | [5] |
| Purity | Typically available at ≥90-97% | [5] |
| Storage Conditions | Refrigerator; Ambient Storage | [5] |
| InChI Key | WVHZCDQLDZQYPH-UHFFFAOYSA-N | [4] |
| SMILES | C1=CC2=NNC(=C2C=C1C#N)Br | [4] |
| Predicted XLogP3 | 2.3 | [4] |
| Topological Polar Surface Area | 52.5 Ų | [4] |
Experimental Protocols
Plausible Synthetic Routes
Detailed experimental procedures for the synthesis of 3-bromo-1H-indazole-5-carbonitrile are not explicitly published. However, based on established indazole chemistry, two primary synthetic strategies are proposed.
Route 1: Diazotization and Cyclization of an Aniline Precursor
This approach is analogous to the synthesis of the isomeric 5-bromo-1H-indazole-3-carbonitrile and represents a classical method for forming the indazole ring.[6][7] The proposed starting material would be 2-amino-4-cyanobromobenzene.
Experimental Protocol:
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Dissolution: Dissolve 2-amino-4-cyanobromobenzene (1.0 eq) in a suitable acidic medium, such as concentrated hydrochloric acid, and cool the solution to -5 to 0 °C in an ice-salt bath.
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Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the cooled aniline solution, maintaining the temperature below 0 °C to form the intermediate diazonium salt. Stir the mixture for 1-2 hours at this temperature.
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Cyclization: The intramolecular cyclization of the diazonium salt to form the indazole ring occurs spontaneously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, carefully neutralize the mixture with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to a neutral pH.
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Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-bromo-1H-indazole-5-carbonitrile.
Route 2: Direct Bromination of 1H-Indazole-5-carbonitrile
If the precursor 1H-indazole-5-carbonitrile is available, direct bromination at the C3 position is a feasible route. This method is effective for other substituted indazoles.[8]
Experimental Protocol:
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Dissolution: Dissolve 1H-indazole-5-carbonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetic acid in a reaction flask protected from light.
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Bromination: Cool the solution to 0 °C. Slowly add a solution of bromine (1.1 eq) or another brominating agent like N-bromosuccinimide (NBS) in the same solvent.
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Reaction: Allow the reaction to stir at a controlled temperature (e.g., room temperature or slightly elevated) for several hours until TLC analysis indicates the consumption of the starting material.
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Quenching: Quench the reaction by adding a solution of sodium thiosulfate to neutralize any excess bromine.
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Work-up and Purification: Precipitate the product by adding water, filter the solid, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Structural Characterization Protocol
The identity and purity of synthesized 3-bromo-1H-indazole-5-carbonitrile would be confirmed using standard analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The spectrum is expected to show signals for the three aromatic protons on the benzene ring and a broad singlet for the N-H proton. Based on related structures, the N-H proton would appear far downfield (>10 ppm).[6][9] The aromatic protons would likely appear in the 7.5-8.5 ppm range.
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¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the nitrile group (C≡N) is expected around 115-120 ppm, while the C3-Br carbon would be significantly shifted.[9][10]
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Mass Spectrometry (MS):
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Electrospray ionization (ESI) or another soft ionization technique would be used. The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks for the molecular ion [M+H]⁺ at m/z 222.96 and 224.96, in an approximate 1:1 ratio.
-
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Infrared (IR) Spectroscopy:
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The IR spectrum, typically recorded using KBr pellets or as a thin film, should display characteristic absorption bands. Key expected peaks include a sharp stretch for the nitrile group (C≡N) around 2220-2240 cm⁻¹, a broad N-H stretching band around 3100-3300 cm⁻¹, and C-H and C=C stretching bands for the aromatic system.
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Potential Biological Activity and Applications
While no specific biological activities have been reported for 3-bromo-1H-indazole-5-carbonitrile, the indazole scaffold is a cornerstone in the development of therapeutics, particularly in oncology.[2][11]
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Kinase Inhibition: Many indazole derivatives function as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
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Epigenetic Modulation: Recently, indazole-containing molecules have been identified as inhibitors of epigenetic targets like Bromodomain-containing protein 4 (BRD4).[12] BRD4 is a key regulator of oncogenes such as c-Myc and Bcl-2. Inhibition of BRD4 represents a promising strategy for cancer therapy.
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Synthetic Building Block: The bromine atom at the C3 position and the nitrile group at the C5 position make this molecule a versatile intermediate for further chemical modifications. The C3-Br bond is particularly amenable to cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[13][14]
Visualized Workflows and Pathways
Proposed Synthesis Workflow
The following diagram illustrates a plausible multi-step synthesis of the target compound.
Caption: Proposed synthetic workflow for 3-bromo-1H-indazole-5-carbonitrile.
General Biological Screening Workflow
This diagram outlines a typical cascade for evaluating a novel indazole derivative as a potential therapeutic agent.
Caption: General workflow for preclinical evaluation of a novel indazole compound.
Potential Mechanism of Action: BRD4 Inhibition Pathway
Given that indazole derivatives are known BRD4 inhibitors, this diagram illustrates the potential pathway through which such a compound might exert an anti-cancer effect.[12]
Caption: Simplified pathway showing BRD4's role in oncogene transcription.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 4. 3-bromo-1H-indazole-5-carbonitrile | C8H4BrN3 | CID 22260847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Bromo-1H-indazole-5-carbonitrile | 395101-67-4 [sigmaaldrich.com]
- 6. 5-Bromo-1H-indazole-3-carbonitrile | 201227-39-6 [m.chemicalbook.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and anticancer evaluation of 3-methyl-1H-indazole derivatives as novel selective bromodomain-containing protein 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]
- 14. Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib - PMC [pmc.ncbi.nlm.nih.gov]
